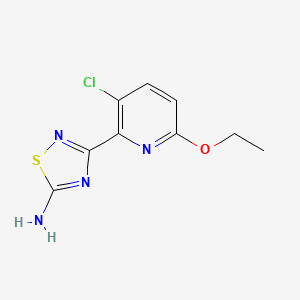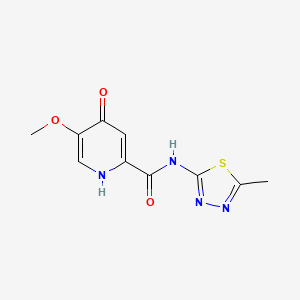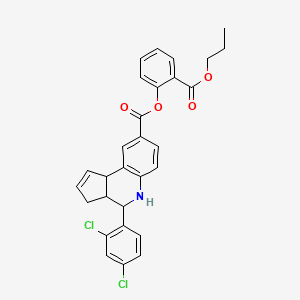![molecular formula C8H10N2OS B15174201 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol is a heterocyclic compound that features both imidazole and thiazole rings
Métodos De Preparación
The synthesis of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with ethanol can be achieved through nucleophilic substitution reactions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .
Comparación Con Compuestos Similares
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol can be compared with other similar compounds such as:
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone: This compound shares a similar core structure but differs in the position and type of substituents, leading to different chemical and biological properties.
(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)-methylamine: Another related compound with variations in the functional groups attached to the core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C8H10N2OS |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4,6,11H,1-2H3 |
Clave InChI |
NWVJJPPHTWLLDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=CN12)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)


![6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B15174192.png)

![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)
